molecular formula C17H22N4O2 B2434963 2,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide CAS No. 1396888-67-7

2,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide

Cat. No.: B2434963
CAS No.: 1396888-67-7
M. Wt: 314.389
InChI Key: OZEYKPNWWXZAEB-UHFFFAOYSA-N
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Description

The compound “2,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a pyrazine ring, and a piperidine ring . These structural components are common in many pharmaceuticals and bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The furan, pyrazine, and piperidine rings would contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-rich furan ring and the nitrogen atoms in the pyrazine and piperidine rings . These could potentially act as nucleophiles in various reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially make the compound basic .

Scientific Research Applications

Amplification of Phleomycin Activity

One significant application is in the field of medicinal chemistry, where similar molecules have been explored for their ability to enhance the activity of antibiotics like phleomycin against bacteria such as Escherichia coli. The incorporation of pyrazinyl and furanyl substituents has been shown to significantly affect the amplification of phleomycin, indicating the potential of such compounds in developing new antimicrobial agents (Brown & Cowden, 1982).

Antifungal and Antimicrobial Properties

Further research into compounds with similar structures has demonstrated their efficacy in pot tests against diseases and their activity as SDC of Botrytis cinerea, an enzyme test. This suggests that modifications to the furan carboxamide structure, such as those seen in 2,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide, could lead to the development of potent antifungal and antimicrobial agents with high activity against various pathogens (Masatsugu et al., 2010).

Chemical Synthesis and Organic Ligands

The molecule also plays a role in organic synthesis, where its furan ring-containing ligands have been studied for their chelating properties and antimicrobial activity. These studies contribute to the understanding of how furan derivatives can be used to synthesize new compounds with potential applications in various fields, including the development of new materials and as catalysts in chemical reactions (Patel, 2020).

Neuroinflammation Imaging

Another groundbreaking application involves neuroinflammation imaging, where compounds structurally related to this compound have been used as PET radiotracers. These compounds target specific receptors in the brain, allowing for the non-invasive imaging of microglia and the study of neuroinflammation, which plays a crucial role in various neuropsychiatric disorders (Horti et al., 2019).

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and optimized for potential use as a therapeutic agent .

Properties

IUPAC Name

2,5-dimethyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-12-9-15(13(2)23-12)17(22)20-10-14-3-7-21(8-4-14)16-11-18-5-6-19-16/h5-6,9,11,14H,3-4,7-8,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEYKPNWWXZAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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